![molecular formula C19H19N5O3S B3744789 2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3744789.png)
2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide is 397.12086066 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Protection/Deprotection of Amino Groups
The chemoselective nature of 2-methoxyphenyl isocyanate (a derivative of the compound you provided) makes it a valuable reagent for protecting and deprotecting amino groups. Organic amines are typically protected using carbamate bonds. However, the stability of the urea linkage formed by this isocyanate under acidic, alkaline, and aqueous conditions offers an advantage. After protection, the amino group can be regenerated through a convenient deprotection step .
Aldol Condensation Reactions
The compound can participate in aldol condensation reactions. These reactions involve the formation of carbon-carbon bonds between carbonyl compounds (aldehydes or ketones) and enolates. The resulting β-hydroxy carbonyl compounds are essential intermediates in organic synthesis. Researchers often use these reactions to create complex molecules with specific functionalities .
Electrocatalysis for Hydrogen Peroxide Production
When supported on mesoporous carbon nitride, 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (II) (a derivative of the compound) acts as a selective and durable electrocatalyst. It facilitates the two-electron oxygen reduction process, leading to the production of hydrogen peroxide. This application has implications in green energy and environmental chemistry .
properties
IUPAC Name |
2-[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-3-5-13(6-4-12)20-16(25)11-17-23-24-19(28-17)22-18(26)21-14-7-9-15(27-2)10-8-14/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZTKONUDVGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5E)-5-{[(4-methoxyphenyl)carbamoyl]imino}-4,5-dihydro-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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